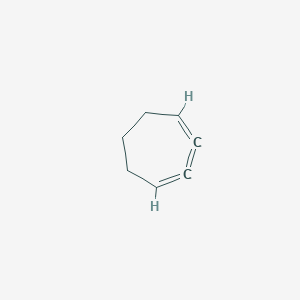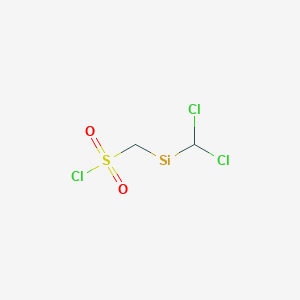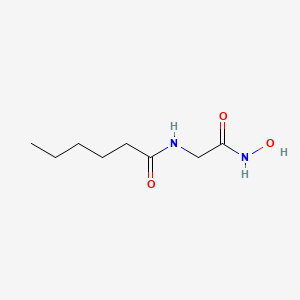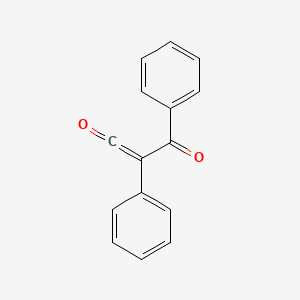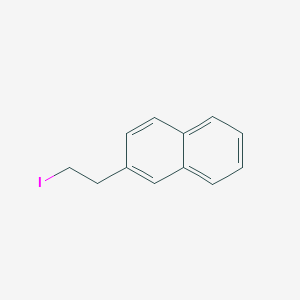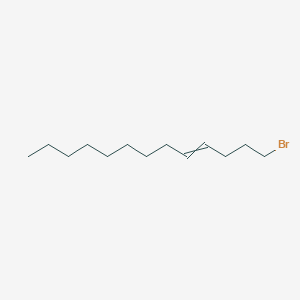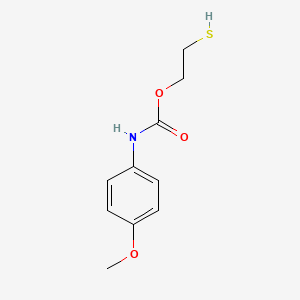![molecular formula C14H33F3O2Si4 B14444221 Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate CAS No. 74045-21-9](/img/structure/B14444221.png)
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate is a compound that features a unique combination of silicon and carbon atoms. This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate typically involves the reaction of tris(trimethylsilyl)methyl lithium with dimethylchlorosilane, followed by the addition of trifluoroacetic anhydride. The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form silanols and trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Hydrolysis: The primary products are silanols and trifluoroacetic acid.
Scientific Research Applications
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trimethylsilyl groups into organic molecules, which can protect reactive sites during synthesis.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the derivatization of non-volatile compounds.
Mechanism of Action
The mechanism of action of Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates and facilitate specific chemical transformations . The compound’s large molecular volume and chemical inertness make it an effective reagent in various synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the trifluoroacetate group.
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups but has different reactivity and applications.
Uniqueness
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate is unique due to its combination of trimethylsilyl groups and trifluoroacetate, which provides distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
74045-21-9 |
|---|---|
Molecular Formula |
C14H33F3O2Si4 |
Molecular Weight |
402.75 g/mol |
IUPAC Name |
[dimethyl-[tris(trimethylsilyl)methyl]silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H33F3O2Si4/c1-20(2,3)14(21(4,5)6,22(7,8)9)23(10,11)19-12(18)13(15,16)17/h1-11H3 |
InChI Key |
KJQJXNPCIIYQQR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


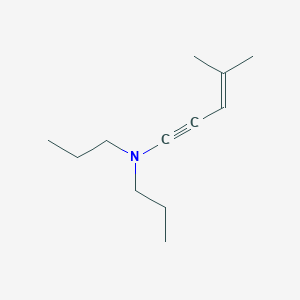

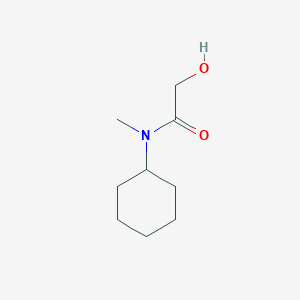
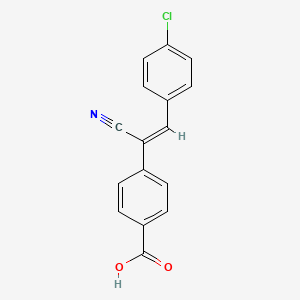
![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
